molecular formula C6H6ClIN2 B1597617 4-Chloro-5-iodo-2,6-dimethylpyrimidine CAS No. 83410-16-6

4-Chloro-5-iodo-2,6-dimethylpyrimidine

Cat. No. B1597617
CAS RN: 83410-16-6
M. Wt: 268.48 g/mol
InChI Key: UNEBOKDKZGLMCP-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClIN2. It has a molecular weight of 268.48 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

The synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine involves a reaction with lithium chloride and tetrakis (triphenylphosphine)palladium (0) in 1,4-dioxane . The reaction is heated under reflux for 23 hours, after which additional tetrakis (triphenylphosphine)palladium (0) is added and heating is continued for 25 hours .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-iodo-2,6-dimethylpyrimidine is 1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 and the InChI key is UNEBOKDKZGLMCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-5-iodo-2,6-dimethylpyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . .

Scientific Research Applications

Iodination and Functionalization

  • A study by Niclas et al. (1987) explored the iodination of 4-amino-2,6-dimethyl-pyrimidine, leading to a method for regiospecific functionalization of pyrimidines (Niclas et al., 1987).

Dehalogenation Studies

  • Research by Brown and Waring (1973) involved the dehalogenation of 2-halogenopyrimidines, including 4-chloro-2,6-dimethylpyrimidine, demonstrating its potential for chemical transformations (Brown & Waring, 1973).

Cocrystal Formation

  • Rajam et al. (2018) reported on the formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, highlighting its role in crystal engineering and pharmaceutical formulation (Rajam et al., 2018).

Tautomerism and Crystalline Forms

  • A study by Rajam et al. (2017) focused on the tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidine in different crystalline structures, which is crucial for understanding molecular interactions in solid-state chemistry (Rajam et al., 2017).

Charge Transfer Complexation

  • Rabie et al. (2007) studied the interactions of 4-amino-5-chloro-2,6-dimethylpyrimidine with iodine, revealing insights into charge transfer complexation which is significant in the study of electronic properties of materials (Rabie et al., 2007).

Metal Complexes

  • Goodgame and Johns (1981) reported on the formation of metal complexes with 4,6-dimethylpyrimidine-2-one, a related compound, providing insights into coordination chemistry relevant to catalysis and material science (Goodgame & Johns, 1981).

Cross-Coupling Reactions

  • Yamanaka et al. (1985) investigated the cross-coupling reactions of 4-iodo-2,6-dimethylpyrimidine, which is critical for creating complex organic molecules used in pharmaceuticals and agrochemicals (Yamanaka et al., 1985).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The signal word for this compound is “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-5-iodo-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEBOKDKZGLMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363431
Record name 4-chloro-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2,6-dimethylpyrimidine

CAS RN

83410-16-6
Record name 4-Chloro-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83410-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dimethyl-5-iodo-4-hydroxypyrimidine (24.5 g, 0.098 mol), phosphorus oxychloride (30.0 g, 0.196 mol) and toluene (200 mL) was heated under reflux for 1 h. The mixture was concentrated and ice water (100 mL) was added. The pH was adjusted to 5 with 2.5N NaOH and the mixture was extracted with CH2Cl2. The combined extracts were washed with brine, dried MgSO4), and concentrated to give 24.6 g of a brown solid. The crude product was combined with 26.0 g of similarly prepared material and filtered through a short column of silica gel eluted with CH2Cl2 to give 33.8 g (62%) of product as a yellow solid. An analytical sample was recrystallized from hexane/CH2Cl2, mp 62°-64° C.
Quantity
24.5 g
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reactant
Reaction Step One
Quantity
30 g
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200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-iodo-2,6-dimethylpyrimidine
Reactant of Route 2
4-Chloro-5-iodo-2,6-dimethylpyrimidine
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4-Chloro-5-iodo-2,6-dimethylpyrimidine
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4-Chloro-5-iodo-2,6-dimethylpyrimidine
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4-Chloro-5-iodo-2,6-dimethylpyrimidine
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4-Chloro-5-iodo-2,6-dimethylpyrimidine

Citations

For This Compound
11
Citations
T Sakamoto, Y Kondo, H Yamanaka - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
2, 4—Dimethyl-G—phenyl—furo-and~ thieno-[2, 3—d]—pyrimidine were synthesized by cross-coup ing of 2, 6—dimt thyl-5-iodopyrimidines with phenylacetylene in the presence of …
Number of citations: 29 www.jstage.jst.go.jp
T Sakamoto, Y Kondo, RYO Watanabe… - Chemical and …, 1986 - jstage.jst.go.jp
the cross-coupling reaction of 2-chloro-3-iodo-and 4-chloro-3-iodopyridines with phenylacetylene in the presence of dichlorobis (triphenylphosphine) palladium occurred at the 3-…
Number of citations: 70 www.jstage.jst.go.jp
T SAKAMOTO, Y KONDO - Chart - jlc.jst.go.jp
The cross-coupling reaction of 2-chloro-3-iod0-and 4-chloro-3-iodopyridines with phenylacetylene in the presence of dichIorobis (triphenylphosphine) pal] adium occurred at the 3-…
Number of citations: 0 jlc.jst.go.jp
N Nghia Pham, G Ali Salman, N Belattar… - European Journal of …, 2017 - Wiley Online Library
A modular and atom‐economic synthetic pathway towards 11,13‐dimethylpyrimido[5′,4′:4,5]pyrrolo[1,2‐f]phenanthridines is described. The protocol features a chemoselective …
AV Komkov, VS Bogdanov, VA Dorokhov - Russian chemical bulletin, 1996 - Springer
A new scheme for the synthesis of pyrrolo[2,3-d]pyrimidines from monoacetylketene animals was proposed. Reactions of monoacetylketeneN-benzoyl- andN-acetylaminals with α-…
Number of citations: 1 link.springer.com
M Tichý - 2015 - dspace.cuni.cz
This thesis reports the syntheses and biological activities of benzo- and thieno-fused 7-deazapurine ribonucleosides, which were designed as extended analogues of potent cytostatic 6-…
Number of citations: 1 dspace.cuni.cz
F Islam - 2020 - search.proquest.com
Dose-limiting toxicities of clinically used agents and development of resistance are two significant limitations in cancer chemotherapy. Microtubule targeting agents (MTAs) are a …
Number of citations: 1 search.proquest.com
Y KONDO, R WATANABE, T SAKAMOTO, H YAMANAK - 1989 - jlc.jst.go.jp
The arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes in the presence of dichl0r0bis-(triphenylphosphine) palladium was investigated with successful results. The …
Number of citations: 0 jlc.jst.go.jp
Y Kondo, R Watanabe, T Sakamoto… - Chemical and …, 1989 - jstage.jst.go.jp
The arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes in the presence of dichlorobis-(triphenylphosphine) palladium was investigated with successful results. The …
Number of citations: 39 www.jstage.jst.go.jp
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com

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